molecular formula C19H21F2N5S B5982185 N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine

N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine

Cat. No.: B5982185
M. Wt: 389.5 g/mol
InChI Key: YWVWFLHZTUQFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine is a complex organic compound that features a combination of fluorinated phenyl, imidazole, piperidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and imidazole groups. The final step involves the attachment of the difluorophenyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and imidazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl derivatives, imidazole-containing molecules, and thiazole-based compounds. Examples include:

  • 2,4-difluorophenyl imidazole derivatives
  • Piperidine-substituted thiazoles
  • Imidazolylmethyl piperidines

Uniqueness

What sets N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5S/c20-15-3-4-18(17(21)8-15)24-19-23-9-16(27-19)12-25-6-1-2-14(10-25)11-26-7-5-22-13-26/h3-5,7-9,13-14H,1-2,6,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVWFLHZTUQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(S2)NC3=C(C=C(C=C3)F)F)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.